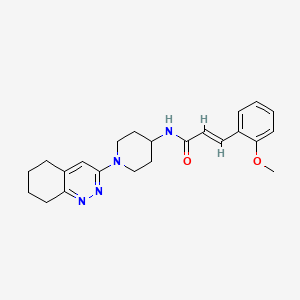

![molecular formula C16H21NO4 B2507610 2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid CAS No. 1158760-53-2](/img/structure/B2507610.png)

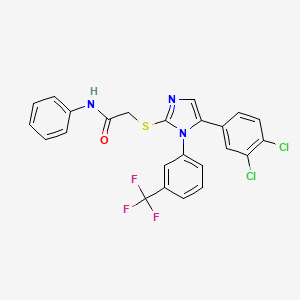

2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

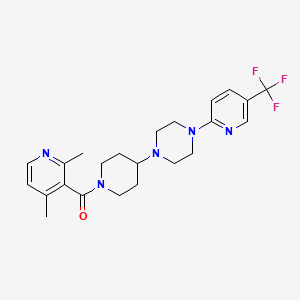

Unprecedented N→C[1,4] Boc Migration: Synthesis Analysis

The synthesis of 3-carboxyl functionalized 7-azaindolo[2,1-c][1,4]benzoxazine ring systems was achieved through an unexpected intramolecular N→C[1,4] Boc migration. This process involved the treatment of N-Boc-2-aminopicoline with n-BuLi to generate a dianion, which then reacted with Weinreb amides. The reaction was carefully controlled in terms of temperature, leading to the formation of Boc-group migrated products in good yield, although the yield varied depending on the structure of the starting materials. The formation of these products and the migration phenomena were supported by anion quenching experiments, suggesting a plausible mechanism for the observed transformations .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were fully characterized, including by X-ray diffraction studies. In particular, the study of 1,7-electrocyclization reactions of 2-aza-4,5-benzoheptatrienyl- and 4-aza-6,7-benzononatetraenyllithium compounds led to the formation of novel 2,3-dihydro-1H-benzo[c]azepines. These compounds were characterized by their reaction with various electrophiles, leading to different products depending on the nature of the electrophile and the reaction conditions. The temperature dependence of these reactions was also studied, allowing for the preferred formation of either seven-membered heterocyclic systems or eight-membered carbocycles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] included nucleophilic substitution, cyano-reduction, and cyclization reactions. These reactions were carried out using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile as raw materials. The final product was obtained in a yield of 48% and was characterized using various spectroscopic methods .

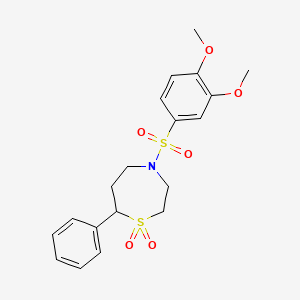

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were explored through the solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. This synthesis utilized Boc-o-aminomethylphenylalanine and allowed for the selective substitution of two nitrogen functions. The diversity of the compounds was achieved by using different aldehydes and carboxylic acids, sulfonyl chlorides, or isocyanates. The synthesis was facilitated by polymer-bound reagents and scavengers, and a small library of compounds was prepared with excellent yields and purities .

In another study, N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones underwent deprotonation followed by ring contraction to quinolone-2,4-diones with high enantioselectivity. This reaction provided access to a drug scaffold with potential utility, and the process was characterized by high yield and stereochemical purity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : The compound has been synthesized using nucleophilic substitution, cyano-reduction, and cyclization reactions. This process involved using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile as raw materials, achieving a yield of 48% (Wang Qian-y, 2015).

Formation of Hydrogen-bonded Structures : Research has explored the hydrogen-bonded assembly of benzazepine derivatives, including tetrahydro-1H-benz[c]azepine, in various dimensions. This includes the study of compounds linked by N-H···O hydrogen bonds and C-H···π(arene) hydrogen bonds (Sergio A. Guerrero et al., 2014).

Versatile Approach to Novel Tetrahydro-1-benzazepines : A study reported a concise and efficient method to access novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines. This research emphasized the versatility and efficiency of the approach (Sergio A. Guerrero et al., 2020).

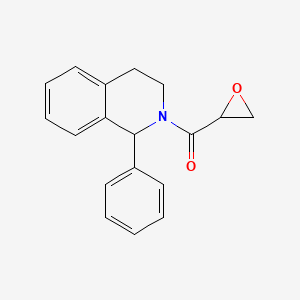

Applications in Organic Chemistry and Molecular Structures

Lithiation-Trapping for Substituted Tetrahydro-1-benzazepines : Research has focused on the preparation of N-tert-butoxycarbonyl-2-phenyltetrahydro-1-benzazepine, followed by lithiation and trapping with electrophiles. This study highlights the utility in accessing 2,2-disubstituted derivatives (Tahani Aeyad et al., 2018).

X-ray Diffraction Data and Synthesis : X-ray powder diffraction patterns for certain derivatives of tetrahydro-1H-benzo[b]azepine have been obtained, providing valuable insights into their molecular structures (M. Macías et al., 2011).

Reductive Cyclization Processes : The compound and its analogs have been involved in reductive cyclization processes, such as the hydrogenation of esters of o-cyanocinnamic acid over Raney nickel (A. Kost & A. P. Stankevichus, 1971).

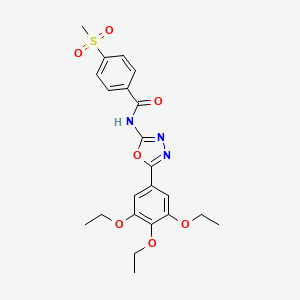

Broad Utility in Chemical Synthesis

Friedel–Crafts Chemistry for Pyrazolo Derivatives : The compound has been used in Friedel–Crafts chemistry, particularly in the construction of tricyclic pyrazolo derivatives. This highlights its utility in synthesizing complex molecular structures with potential pharmaceutical applications (Hassan A. K. Abd El-Aal & A. Khalaf, 2016).

Synthesis of Analogues : Research has also focused on the synthesis of analogues of tetrahydro-1H-benzo[b]azepine, demonstrating the compound's utility in generating a variety of structurally similar molecules (R. K. Vaid et al., 2014).

Enantioselective Synthesis : The compound has been used in enantioselective synthesis processes, such as the asymmetric hydrogenation of olefins, to produce chiral compounds. This is particularly relevant in the synthesis of non-peptide AVP V2-agonists (T. Shinohara et al., 2000).

Wirkmechanismus

Mode of Action

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound might interact with its targets to modulate these biological processes.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-11-6-7-12(14(18)19)9-13(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIDJJOVRBBYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

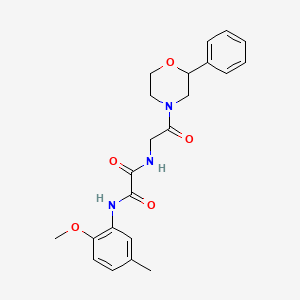

![ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2507532.png)

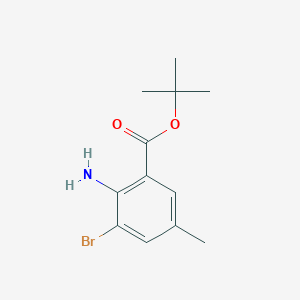

![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)